molecular formula C21H20O12 B190383 Spiraeoside CAS No. 20229-56-5

Spiraeoside

Cat. No.: B190383
CAS No.: 20229-56-5
M. Wt: 464.4 g/mol
InChI Key: OIUBYZLTFSLSBY-HMGRVEAOSA-N
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Description

It is found in various plants, including the flowers of Filipendula ulmaria (meadowsweet) and the garden onion (Allium cepa) . This compound is known for its antioxidant properties and potential health benefits.

Mechanism of Action

Target of Action

Spiraeoside, a natural glycoside, primarily targets galectin-3 , a carbohydrate-binding protein . Galectin-3 plays a crucial role in controlling cell proliferation, promoting inflammatory responses, inhibiting apoptosis, and negatively regulating memory formation .

Mode of Action

This compound interacts with galectin-3 by making polar interactions with Glu184, Arg162, His158, and Asn174 . Interestingly, this compound also forms a hydrogen bond with Arg144, a non-conserved residue in the galectin family . This interaction blocks the regulations by galectin-3 .

Biochemical Pathways

This compound affects several biochemical pathways. It elevates the decrease in the expression levels of p-Akt, nuclear Nrf2, and HO-1 in AC16 cells . These proteins are part of the PI3K/Akt/Nrf2 pathway , which is involved in cell survival and oxidative stress response .

Pharmacokinetics

A study using UPLC-MS/MS method determined the pharmacokinetics and bioavailability of this compound in mice . After intravenous administration (a dose of 5 mg/kg) and oral administration (a dose of 20 mg/kg), it was found that this compound has a short half-life and an absolute bioavailability of 4.0% .

Result of Action

This compound exhibits antioxidant activity, inhibits reactive oxygen species (ROS) and malondialdehyde production . It protects AC16 cells against high glucose-induced oxidative stress, cell injury, and apoptosis . Furthermore, it has been found to have antiallergic, anti-inflammatory, and antitumor activities .

Biochemical Analysis

Biochemical Properties

Spiraeoside is a flavonoid, a class of compounds known for their diverse biochemical activities . It interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions within the body

Cellular Effects

This compound has been found to exhibit anti-cancer effects against certain types of cells, such as HeLa cells . It influences cell function by promoting apoptosis, a process of programmed cell death . This involves the activation of caspase-3 and caspase-9, enzymes that play a crucial role in the apoptotic pathway .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and involves multiple pathways. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. A study using an UPLC-MS/MS method was developed to determine this compound in mouse blood, and was applied to the pharmacokinetics and bioavailability of this compound after mice after intravenous (a dose of 5 mg kg −1) and oral (a dose of 20 mg kg −1) administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiraeoside can be synthesized through the glycosylation of quercetin. The process involves the reaction of quercetin with a suitable glycosyl donor under acidic or enzymatic conditions. One common method is the use of β-D-glucopyranosyl bromide as the glycosyl donor in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources. The flowers of Filipendula ulmaria and the outer scales of Allium cepa are rich sources of this compound. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Spiraeoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiraeoside has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This glycosylation enhances its antioxidant activity and makes it more effective in certain biological systems compared to its aglycone form, quercetin .

Properties

IUPAC Name

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUBYZLTFSLSBY-HMGRVEAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174078
Record name Spiraeoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quercetin 4'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20229-56-5
Record name Quercetin 4′-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20229-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiraeoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiraeoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRAEOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2B74751XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quercetin 4'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 - 241 °C
Record name Quercetin 4'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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